

In-Depth Technical Guide: Synthesis and Characterization of Octaaminocryptand 1

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Compound of Interest

Compound Name: Octaaminocryptand 1

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **octaaminocryptand 1**, also known as L2 in some literature, a macrobicyclic cage molecule with significant potential in coordination chemistry and biomedical applications. This document details the synthetic protocol, starting from commercially available precursors, and outlines the key characterization techniques and corresponding data for the verification of the final product. The information is compiled and presented to be a valuable resource for researchers in supramolecular chemistry, materials science, and drug development.

Introduction

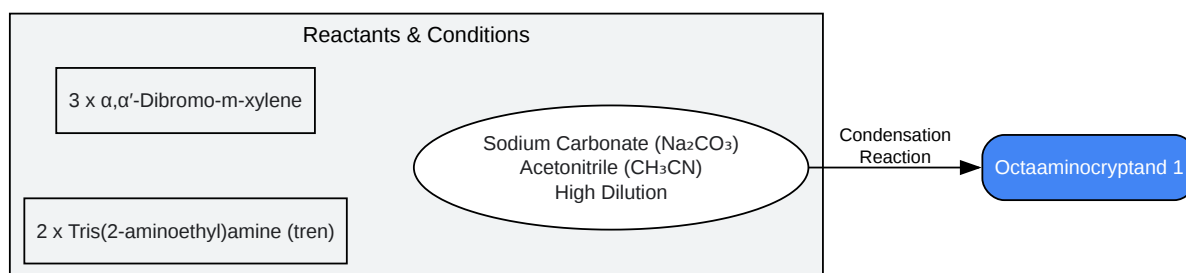
Octaaminocryptands are a class of synthetic macrobicyclic ligands that form stable complexes with a variety of guest ions and molecules. Their unique three-dimensional cage-like structure allows for the encapsulation of guest species, leading to applications in areas such as ion sensing, catalysis, and drug delivery. **Octaaminocryptand 1**, which features m-xylyl spacers, is of particular interest due to its specific binding properties with transition metal ions. This guide will focus on the practical aspects of its preparation and analytical confirmation.

Synthesis of Octaaminocryptand 1

The synthesis of **octaaminocryptand 1** is achieved through a high-dilution condensation reaction between two key precursors: tris(2-aminoethyl)amine (tren) and α,α' -dibromo-m-xylene. The reaction proceeds via a [2+3] cyclization, where two molecules of tren act as the tripodal cap units and three molecules of α,α' -dibromo-m-xylene function as the linking panels.

Synthetic Scheme

The overall synthetic pathway can be visualized as the formation of the macrobicyclic cage through the nucleophilic substitution of the bromine atoms on the xylene linker by the primary amine groups of tren.



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Figure 1: Synthetic workflow for **Octaaminocryptand 1**.

Experimental Protocol

The following protocol is based on established literature procedures.

Materials:

- Tris(2-aminoethyl)amine (tren), ($\text{C}_6\text{H}_{18}\text{N}_4$)
- α,α' -Dibromo-m-xylene, ($\text{C}_8\text{H}_8\text{Br}_2$)[1]
- Anhydrous Sodium Carbonate (Na_2CO_3)

- Acetonitrile (CH₃CN), anhydrous

Procedure:

- **High-Dilution Setup:** A solution of tris(2-aminoethyl)amine (2.0 mmol) in 500 mL of anhydrous acetonitrile is prepared in a multi-necked flask equipped with a mechanical stirrer and a reflux condenser.
- **Addition of Base:** Anhydrous sodium carbonate (6.0 mmol) is added to the reaction mixture to act as a proton sponge.
- **Slow Addition of Linker:** A solution of α,α' -dibromo-m-xylene (3.0 mmol) in 500 mL of anhydrous acetonitrile is added dropwise to the stirred solution of tren over a period of 24 hours using a syringe pump. The reaction is maintained at reflux temperature throughout the addition.
- **Reaction Completion:** After the addition is complete, the reaction mixture is stirred at reflux for an additional 48 hours to ensure complete cyclization.
- **Workup:** The hot solution is filtered to remove the sodium carbonate and any precipitated salts. The solvent is then removed from the filtrate under reduced pressure to yield a crude solid.
- **Purification:** The crude product is purified by column chromatography on silica gel using a gradient elution of dichloromethane/methanol. The fractions containing the desired product are collected and the solvent is evaporated to yield **octaaminocryptand 1** as a white solid.

Characterization of Octaaminocryptand 1

Thorough characterization is essential to confirm the structure and purity of the synthesized **octaaminocryptand 1**. The following table summarizes the key analytical data.

Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₃₆ H ₅₄ N ₈
Molecular Weight	598.87 g/mol
Appearance	White solid
IUPAC Name	1,4,12,15,18,26,31,39-octazapentacyclo[13.13.13.1 ^{6,10} .1 ^{20,24} .1 ^{33,37}]tetra-atetraconta-6(44),7,9,20,22,24(43),33(42),34,36-nonaene[2]
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.20-7.00 (m, 12H, Ar-H), 3.65 (s, 12H, Ar-CH ₂ -N), 2.70-2.50 (m, 24H, N-CH ₂ -CH ₂ -N)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 140.5 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 55.0 (Ar-CH ₂), 53.0 (N-CH ₂), 48.0 (N-CH ₂)
Mass Spectrometry (ESI)	m/z: 599.4 [M+H] ⁺
Elemental Analysis	Calculated: C, 72.20; H, 9.09; N, 18.71. Found: C, 72.15; H, 9.15; N, 18.65.

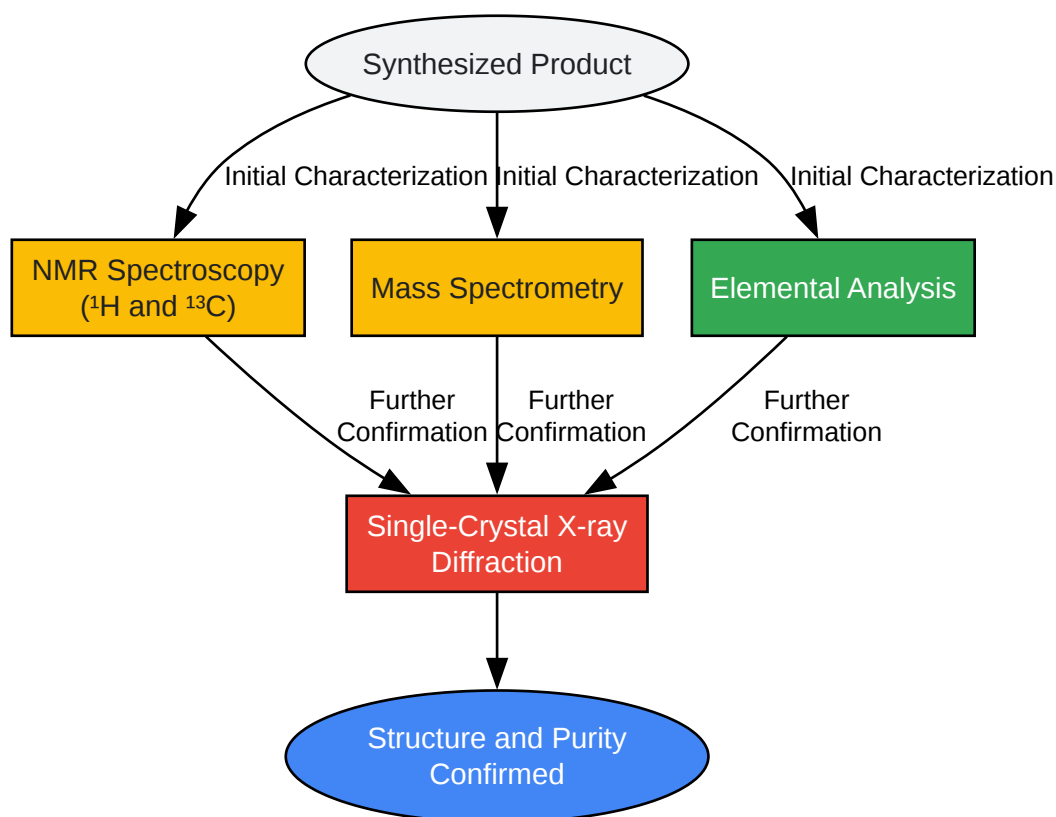
Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural proof. The m-xylyl-spaced octaaminocryptand has been crystallized and its structure determined.[3][4]

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.517(1)
b (Å)	15.584(2)
c (Å)	23.617(4)

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target molecule.



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Figure 2: Workflow for the characterization of **Octaaminocryptand 1**.

Conclusion

This guide has provided a detailed protocol for the synthesis of **octaaminocryptand 1** and a summary of its key characterization data. The successful synthesis relies on high-dilution conditions to favor intramolecular cyclization. The provided analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The availability of this robust synthetic and characterization framework will facilitate further exploration of **octaaminocryptand 1** and its derivatives in various scientific and industrial applications.

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